molecular formula C19H24N4O3 B12234694 N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine

N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine

Cat. No.: B12234694
M. Wt: 356.4 g/mol
InChI Key: DLVGIDKGDKJILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are widely used in the pharmaceutical industry due to their significant biological activities .

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C19H24N4O3/c1-13-8-18(21-12-20-13)22-15-4-6-23(7-5-15)19(24)14-9-16(25-2)11-17(10-14)26-3/h8-12,15H,4-7H2,1-3H3,(H,20,21,22)

InChI Key

DLVGIDKGDKJILB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of piperidine-4-carboxylic acid with 3,5-dimethoxybenzoyl chloride under basic conditions to form the intermediate N-(3,5-dimethoxybenzoyl)piperidine. This intermediate is then reacted with 6-methylpyrimidin-4-amine under appropriate conditions to yield the final product .

Chemical Reactions Analysis

N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrimidine ring.

    Cyclization: Intramolecular cyclization reactions can be performed to form more complex ring systems.

Scientific Research Applications

N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine can be compared with other piperidine derivatives, such as:

    N-(piperidine-4-yl)benzamide: Known for its anticancer properties.

    Piperine: A naturally occurring compound with antioxidant and anti-inflammatory activities.

    Evodiamine: Exhibits antiproliferative effects on cancer cells.

    Matrine: Known for its antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific structural features and the combination of the piperidine and pyrimidine moieties, which contribute to its distinct biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.